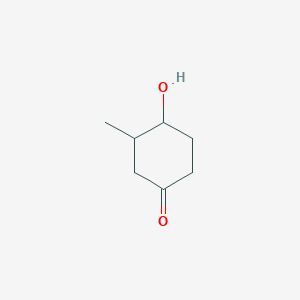
5-Bromo-2-chloroquinoline
Vue d'ensemble
Description
5-Bromo-2-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 5-Bromo-2-chloroquinoline, often involves multi-step reactions including condensation, cyclization, and halogenation. For instance, the Knorr synthesis is a classical method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization . Similarly, the synthesis of various bromo and chloro derivatives of quinoline derivatives has been reported, indicating the versatility of halogenation reactions in quinoline chemistry .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is characterized by the quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The addition of halogen atoms like bromine and chlorine can affect the electron distribution and the overall geometry of the molecule. Studies involving vibrational spectroscopy and computational methods such as DFT have been used to analyze the structural parameters and normal modes of vibration of similar compounds .
Chemical Reactions Analysis
Halogenated quinolines participate in various chemical reactions, including further halogenation, substitution, and complex formation with metals. For example, the bromination of quinoline derivatives can lead to the formation of bromomethylquinolines, which are useful intermediates in organic synthesis . The reactivity of the halogen atoms also allows for the formation of metal complexes, as seen in the case of a Schiff base ligand derived from a brominated quinoline reacting with various metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloroquinoline, such as melting point, solubility, and stability, are influenced by the presence of halogen atoms. These properties are crucial for the compound's behavior in different environments and its suitability for various applications. The halogen atoms can also impact the compound's biological activity, as seen in the antibacterial and antifungal screening of metal complexes involving a brominated quinoline ligand . Additionally, the electronic properties such as HOMO-LUMO gaps and electron density distributions can be studied using computational chemistry methods to predict reactivity and interactions with biological targets .
Applications De Recherche Scientifique
Prodrug System Development
5-Bromo-2-chloroquinoline and its derivatives show potential as prodrug systems. For instance, 5-Chloromethyl-1-methyl-2-nitroimidazole, reacting with an anion derived from 5-bromoisoquinolin-1-one, leads to a compound that releases 5-bromoisoquinolin-1-one upon biomimetic reduction. This suggests its potential for selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Synthesis of Heterocyclic Systems
5-Bromo-2-chloroquinoline is used in synthesizing various heterocyclic systems. Research has highlighted the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Antimicrobial Agent Synthesis
Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives involving 2-chloroquinoline have been synthesized for antimicrobial applications. The compounds showed statistically significant antimicrobial activity, suggesting their potential as antimicrobial agents (Ansari & Khan, 2017).
Photochromic Materials
The reaction of 5-bromo-2-chloroquinoline with other compounds can lead to the development of new photochromic materials. For example, the condensation of 5-bromo-2-chloroquinoline with 2-methyleneindolines or 3H-indolium halides produces photochromic spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], highlighting its use in optical applications (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Antiviral Research
5-Bromo-2-chloroquinoline derivatives have shown promise as inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection. They were found to inhibit the virus-induced cytopathic effect in vitro and also demonstrated anti-exopeptidase activity against angiotensin-converting enzyme 2 (ACE2), inhibiting the binding of ACE2 with SARS-CoV-2 Spike protein (Olaleye, Kaur, Onyenaka, & Adebusuyi, 2021).
Antimalarial and Antitubercular Applications
Compounds synthesized from 4-amino-7-chloroquinoline derivatives, including 5-bromo-2-chloroquinoline, have shown significant antimalarial and antitubercular activities. These compounds displayed promising results against Mycobacterium tuberculosis and Leishmania chagasi, suggesting their potential in treating tuberculosis and malaria (Carmo et al., 2011).
Crystal Structure and DFT Study
The 5-bromo-2-chloroquinoline derivatives have been a focus in crystal structure and density functional theory (DFT) studies. Such studies involve the synthesis of quinoline compounds and subsequent analysis using FTIR, NMR, mass spectrometry, and X-ray diffraction. These research activities provide insights into the physicochemical properties and molecular structures of these compounds, which are crucial for further applications in drug development and material science (Zhou et al., 2022).
Synthesis of Anticancer Drug Intermediates
5-Bromo-2-chloroquinoline is also instrumental in synthesizing intermediates for anticancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate in this context, has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde through multiple steps. This highlights its significance in the synthesis of drugs targeting thymidylate synthase, a key enzyme in cancer cell proliferation (Cao Sheng-li, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXCMIOQORNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557560 | |
| Record name | 5-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloroquinoline | |
CAS RN |
99455-13-7 | |
| Record name | 5-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

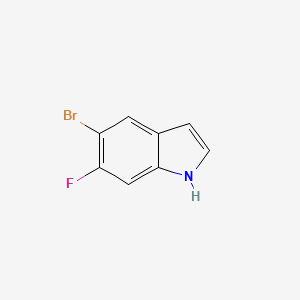
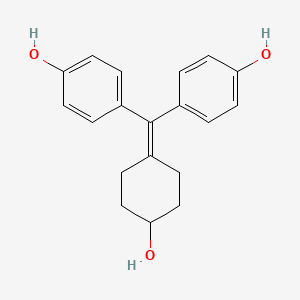
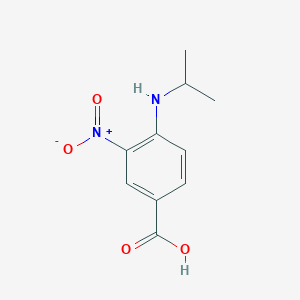
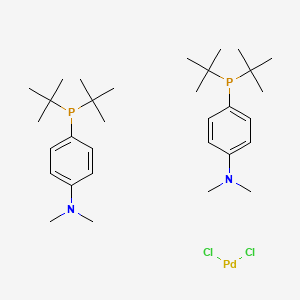
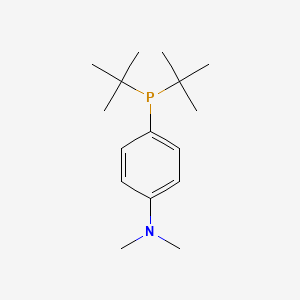
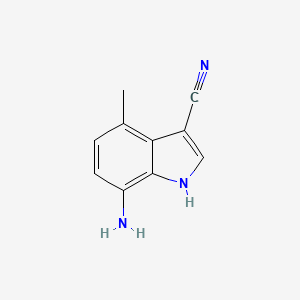
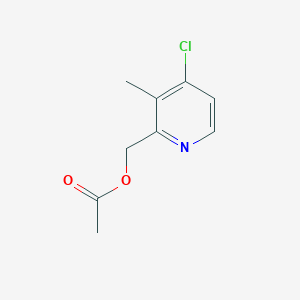
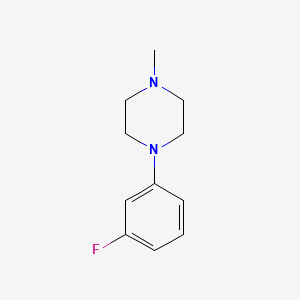
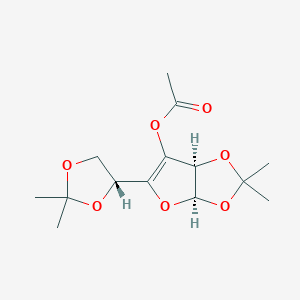
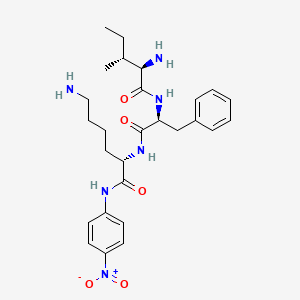
![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)
